molecular formula C16H18Cl3N5O2 B1683947 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 902135-91-5

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B1683947
M. Wt: 418.7 g/mol
InChI Key: PAOFPNGYBWGKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT7519 is an ATP-competitive inhibitor of cyclin-dependent kinases (Cdks) with IC50 values of 210, 47, 100, 13, 170, and <10 nM for Cdk1, 2, 4, 5, 6, and 9, respectively. It is less potent against Cdk3 and Cdk7 and inactive against non-Cdk kinases save for GSK3β (IC50 = 89 nM). AT7519 demonstrates antiproliferative activity against a wide variety of human tumor cell lines (IC50s = 40-940 nM in vitro), inhibiting cell cycle progression and inducing apoptosis, and prevents tumor growth in human tumor xenograft models. AT7519 induces activation of GSK3β by down-regulating GSK3β phosphorylation, which contributes to AT7519-induced apoptosis.
A potent inhibitor of several CDK family members
AT-7519 is an orally bioavailable small molecule CDK inhibitor with potential antineoplastic activity. AT7519M selectively binds to and inhibits cyclin dependent kinases (CDKs), which may result in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are serine/theronine kinases involved in regulation of the cell cycle and may be overexpressed in some types of cancer cells.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

The compound belongs to a class of molecules that have been investigated for their role as dipeptidyl peptidase IV (DPP IV) inhibitors, particularly relevant in the treatment of type 2 diabetes mellitus (T2DM). DPP IV inhibitors work by preventing the degradation of incretin hormones, which are essential for insulin secretion. The research emphasizes the ongoing efforts in finding new DPP IV inhibitors due to the importance of long-term safety and efficacy in T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of Pyrazole Heterocycles

Pyrazole heterocycles, which are core structures in compounds like 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, play a significant role in medicinal chemistry. These structures have been utilized in the synthesis of biologically active compounds showing diverse therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis approaches and the biological significance of pyrazole derivatives highlight their importance in drug development (Dar & Shamsuzzaman, 2015).

Insecticidal Activity

The piperidine component of the compound suggests potential insecticidal activities. Research on Piper spp. extracts, which contain piperidine structures, has shown effectiveness against insect pests. These findings point towards the possibility of utilizing such compounds in developing new biopesticides for pest management (Scott, Jensen, Philogène, & Arnason, 2007).

Cytochrome P450 Isoform Inhibition

Compounds containing structures similar to 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride have been studied for their selective inhibition of Cytochrome P450 (CYP) isoforms. Such inhibition is crucial for understanding drug-drug interactions and enhancing the safety profile of therapeutic agents. The review on chemical inhibitors of CYP isoforms provides insights into the development of safer drug candidates by minimizing potential interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOFPNGYBWGKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648517
Record name 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

CAS RN

902135-91-5
Record name 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
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4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
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4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
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4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
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4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride
Reactant of Route 6
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

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